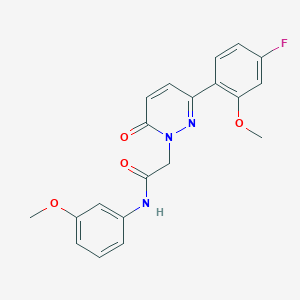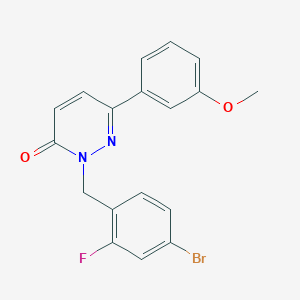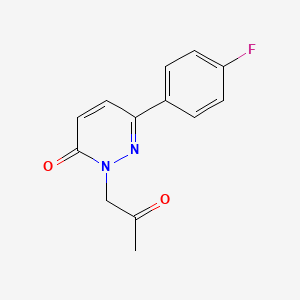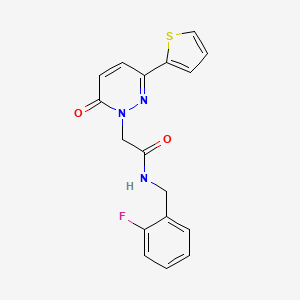
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
概要
説明
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzaldehyde and 3-methoxybenzylamine. The key steps may involve:
Condensation Reaction: Combining 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.
Acylation: The pyridazinone derivative is then acylated with 3-methoxybenzylamine to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents on the phenyl and pyridazinone rings. Examples include:
- 2-(3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
- 2-(3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-15-5-3-4-14(11-15)22-19(25)12-24-20(26)9-8-17(23-24)16-7-6-13(21)10-18(16)28-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXOJBNKAFERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-N'-[2-methyl-3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4509045.png)
![trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4509058.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4509070.png)
![1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B4509073.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B4509075.png)


![Ethyl [1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4509100.png)
![1-phenyl-3-(propan-2-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B4509106.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B4509112.png)
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B4509115.png)
![6-(4-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B4509116.png)
